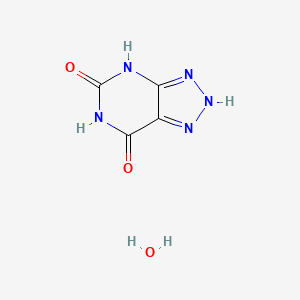
8-Azaxanthine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaxanthine monohydrate, also known as 2,6-Dihydroxy-8-azapurine monohydrate, is a compound with the empirical formula C4H3N5O2·H2O and a molecular weight of 171.11 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaxanthine monohydrate typically involves the reaction of 2,6-dihydroxy-8-azapurine with water. The reaction conditions often include controlled temperature and pH to ensure the formation of the monohydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azaxanthine monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
8-Azaxanthine monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Azaxanthine monohydrate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of urate oxidase, binding to the active site of the enzyme and preventing the oxidation of uric acid . This interaction is crucial for its potential therapeutic applications in conditions related to uric acid metabolism .
Vergleich Mit ähnlichen Verbindungen
8-Azaxanthine monohydrate can be compared with other similar compounds, such as:
8-Azapurine: Another derivative of purine with similar structural properties.
8-Azatheophylline: A derivative of theophylline with similar biological activities.
8-Azacaffeine: A derivative of caffeine with comparable chemical properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and interactions .
Eigenschaften
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEGPGRANAWNIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC(=O)NC2=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59840-67-4 |
Source


|
| Record name | 8-Azaxanthine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059840674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-AZAXANTHINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JAZ5K85DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What does the crystal structure of 3-methyl-8-azaxanthine tell us about its potential for metal binding?
A1: The crystal structure of 3-methyl-8-azaxanthine reveals that it exists primarily as the N(8) tautomer []. This is significant because the N(8) position is also the site of deprotonation and coordination to copper(II) in its metal complex, trans-diamminebis(3-methyl-8-azaxanthinato)copper(II) dihydrate []. This suggests that the N(8) position in 8-azaxanthine derivatives has considerable basicity and could potentially bind to other metal ions. This information could be relevant for understanding its interactions with biological systems, as metal binding is often crucial for the activity of various enzymes and proteins.
Q2: What insights can be gained from the presence of different tautomers in the crystal structure of 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (2-methylthio-8-azaxanthine) monohydrate?
A2: The crystal structure of 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one monohydrate reveals the presence of two different tautomers in the crystal lattice due to disorder in the hydrogen bonding network []. This suggests that the molecule can exist in multiple forms in solution, which could influence its interactions with biological targets and its overall pharmacological profile. Further investigation into the equilibrium between these tautomers and their relative binding affinities could be valuable.
Q3: Are there any ongoing studies investigating the structure-activity relationship (SAR) of 8-azaxanthine derivatives?
A3: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are investigating derivatives like 3-methyl-8-azaxanthine and 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one suggests an interest in understanding how structural modifications impact the properties of 8-azaxanthine [, ]. Further research exploring different substituents on the core structure could reveal valuable insights into optimizing its activity, potency, and selectivity for potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
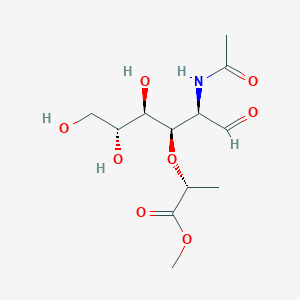
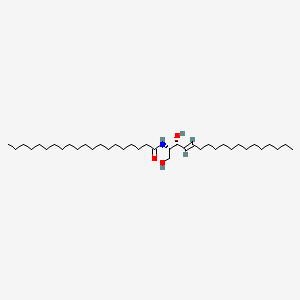

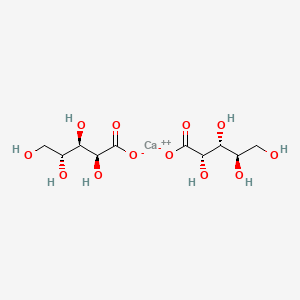
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
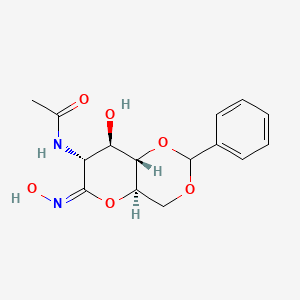

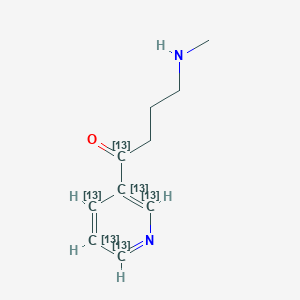
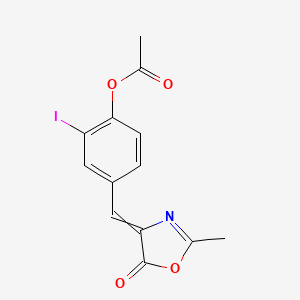
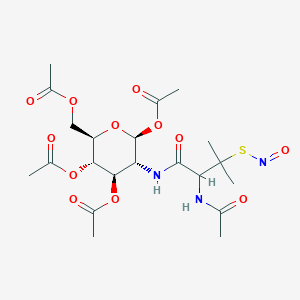


![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

